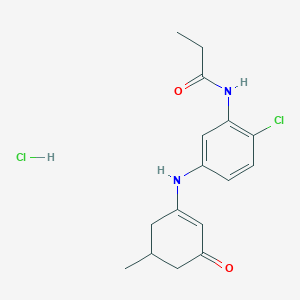
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N2O2 and its molecular weight is 343.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride, with the CAS number 1397007-03-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.
- Molecular Formula: C16H20Cl2N2O2
- Molecular Weight: 343.25 g/mol
- CAS Number: 1397007-03-2
- Synonyms: N-{2-chloro-5-[(5-methyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}propanamide hydrochloride
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, certain compounds in related studies have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The mechanism of action is often attributed to structural features that influence gene transcription involved in biofilm formation.
Cytotoxicity Studies
Cytotoxicity is a critical parameter in evaluating the safety profile of any compound. In studies assessing the cytotoxic effects of related compounds, it was found that certain derivatives did not significantly affect cell viability and sometimes even enhanced it at lower concentrations. For example, compounds tested on L929 cells demonstrated increased metabolic activity at specific doses, indicating a potential for selective cytotoxicity rather than broad toxicity .
Table 1: Cytotoxicity Results for Selected Compounds
| Compound | Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 92 | 79 |
| Compound B | 50 | 96 | 97 |
| Compound C | 200 | 77 | 68 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally similar to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited higher antimicrobial activity than established antibiotics like ciprofloxacin. This suggests a promising avenue for developing new antimicrobial agents .
- In Vivo Studies : Research involving animal models has shown that these compounds can effectively manage infections caused by resistant bacterial strains, indicating their potential use in clinical settings .
- Mechanism Exploration : Investigations into the mechanisms of action revealed that these compounds may interfere with bacterial cell wall synthesis or function as enzyme inhibitors, further elucidating their biological activity.
Propriétés
IUPAC Name |
N-[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-3-16(21)19-15-9-11(4-5-14(15)17)18-12-6-10(2)7-13(20)8-12;/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJOGIZYHKQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














